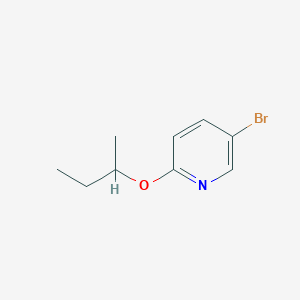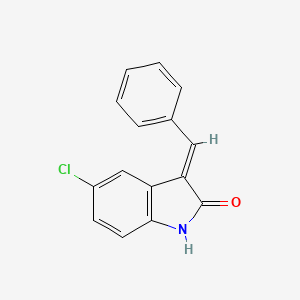
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and tryptophan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficiency and yield. High-performance liquid chromatography (HPLC) is commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The tryptophan residue can undergo oxidation, forming products like kynurenine.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: DTT, β-mercaptoethanol.
Substitution Reagents: Amino acid analogs, protecting group reagents.
Major Products
Oxidation Products: Kynurenine from tryptophan oxidation.
Reduction Products: Free thiols from disulfide bond reduction.
Substitution Products: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is used in studies of peptide synthesis, structure, and function. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior.
Biology
In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be employed in the design of peptide-based drugs and biomaterials.
Medicine
Medically, this compound has potential applications in drug delivery systems, as it can be engineered to target specific cells or tissues. It may also be used in the development of peptide therapeutics for various diseases.
Industry
In the industrial sector, this peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.
作用機序
The mechanism of action of H-DL-Arg-Gly-DL-Asp-DL-Trp-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or nucleic acids. This binding can modulate biological pathways, leading to desired therapeutic or functional outcomes.
類似化合物との比較
Similar Compounds
H-DL-Arg-Gly-DL-Asp-OH: Lacks the tryptophan residue, which may affect its binding properties and biological activity.
H-DL-Arg-Gly-DL-Asp-DL-Phe-OH: Contains phenylalanine instead of tryptophan, altering its hydrophobicity and interaction with targets.
H-DL-Arg-Gly-DL-Asp-DL-Tyr-OH: Includes tyrosine, which can undergo phosphorylation, adding another layer of regulatory potential.
Uniqueness
H-DL-Arg-Gly-DL-Asp-DL-Trp-OH is unique due to the presence of tryptophan, which can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity and specificity for certain targets. This makes it particularly useful in applications requiring precise molecular recognition.
特性
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c24-14(5-3-7-27-23(25)26)20(35)29-11-18(32)30-16(9-19(33)34)21(36)31-17(22(37)38)8-12-10-28-15-6-2-1-4-13(12)15/h1-2,4,6,10,14,16-17,28H,3,5,7-9,11,24H2,(H,29,35)(H,30,32)(H,31,36)(H,33,34)(H,37,38)(H4,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNLTVRZIHFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8,10-Triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B12109420.png)
![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)
![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)
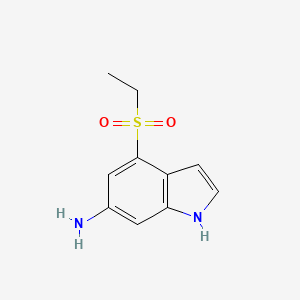
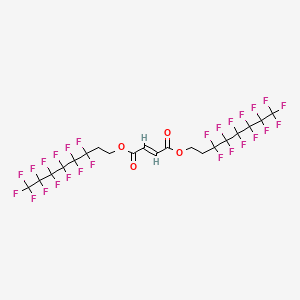
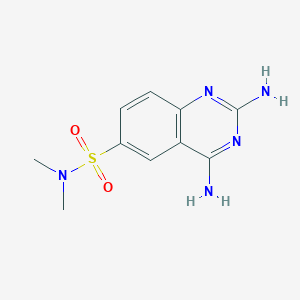
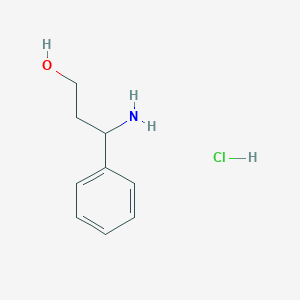


![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
